Benzothiazole, 2,2'-dithiobis[6-nitro-

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole (B1198619) ring, represent a prominent class within this domain. Their rigid bicyclic structure and the presence of nitrogen and sulfur heteroatoms impart unique electronic and biological properties. The synthesis and functionalization of the benzothiazole (B30560) core are active areas of research, with a continuous drive to develop novel derivatives with enhanced or specific functionalities. The introduction of a dithiobis bridge and nitro groups, as seen in Benzothiazole, 2,2'-dithiobis[6-nitro-], exemplifies a strategic approach to modulate the physicochemical and reactive characteristics of the parent benzothiazole scaffold.

Significance of Benzothiazole Scaffolds in Chemical Research

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. nih.gov These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov The versatility of the benzothiazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and chemical properties. This has led to the development of a vast library of derivatives, each with its own unique potential. The inherent aromaticity and the presence of heteroatoms in the benzothiazole nucleus also make it a valuable building block in the synthesis of more complex molecules and coordination compounds.

Unique Structural Attributes of the 2,2'-Dithiobis[6-nitro-] Moiety within Benzothiazole Derivatives

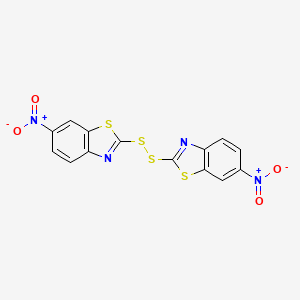

The structure of Benzothiazole, 2,2'-dithiobis[6-nitro-] is characterized by several key features that distinguish it from the parent benzothiazole. The 2,2'-dithiobis linkage, a disulfide bond connecting two benzothiazole units at the 2-position, introduces a degree of conformational flexibility and a reactive site susceptible to cleavage. This disulfide bridge is a common feature in various biologically active molecules and is known to participate in redox processes.

The most significant structural attribute is the presence of a nitro group (-NO2) at the 6-position of each benzothiazole ring. The nitro group is a strong electron-withdrawing group, which has a profound impact on the electronic properties of the entire molecule. nih.gov Theoretical studies on substituted benzothiazoles have shown that electron-withdrawing groups like -NO2 can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This alteration in the electronic landscape can influence the molecule's reactivity, spectral properties, and potential biological interactions. The crystal structure of the related precursor, 6-nitro-1,3-benzothiazole-2(3H)-thione, reveals that the nitro group is slightly twisted from the plane of the benzene ring, which can influence intermolecular interactions. nih.gov

Interactive Data Table: Calculated Electronic Properties of Substituted Benzothiazoles

| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzothiazole | H | -6.2 | -1.5 | 4.7 |

| 6-Nitrobenzothiazole (B29876) | 6-NO2 | -6.8 | -2.5 | 4.3 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted benzothiazoles. Actual values for Benzothiazole, 2,2'-dithiobis[6-nitro-] would require specific experimental or computational analysis.

Overview of Research Trajectories for Related Nitrobenzothiazole Systems

Research into nitrobenzothiazole systems has been multifaceted, exploring their synthesis, chemical reactivity, and potential applications. A significant area of investigation has been their biological activity. The introduction of a nitro group can enhance the antimicrobial and anticancer properties of benzothiazole derivatives. Studies have shown that nitro-substituted benzothiazoles can exhibit potent activity against various bacterial and fungal strains. researchgate.net

The synthesis of nitrobenzothiazole derivatives is another key research focus. A common method for the preparation of 2,2'-dithiobis(benzothiazole) (B116540) and its substituted derivatives, including those with a nitro group, involves the oxidation of the corresponding 2-mercaptobenzothiazole (B37678). nih.gov A patented process, for instance, describes the oxidation of a 2-mercaptobenzothiazole, which can be substituted with a nitro group, in an acidified aqueous solution to yield the desired 2,2'-dithiobis(benzothiazole) derivative. nih.gov

Furthermore, the electronic and photophysical properties of nitrobenzothiazoles are of interest for applications in materials science, such as in the development of nonlinear optical materials and fluorescent probes. The electron-withdrawing nature of the nitro group can lead to interesting charge-transfer characteristics within the molecule.

While direct and extensive research solely on Benzothiazole, 2,2'-dithiobis[6-nitro-] is limited, the existing body of knowledge on related nitrobenzothiazole systems provides a strong foundation for future investigations into its unique properties and potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

121579-06-4 |

|---|---|

Molecular Formula |

C14H6N4O4S4 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

6-nitro-2-[(6-nitro-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole |

InChI |

InChI=1S/C14H6N4O4S4/c19-17(20)7-1-3-9-11(5-7)23-13(15-9)25-26-14-16-10-4-2-8(18(21)22)6-12(10)24-14/h1-6H |

InChI Key |

MFCGAIPEIISLHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzothiazole, 2,2 Dithiobis 6 Nitro

Direct Synthesis Approaches

Direct synthesis routes aim to construct the final disulfide molecule, often through nitration of a parent compound or, more commonly, through the oxidative coupling of a pre-synthesized thiol precursor.

Nitration of 2-Mercaptobenzothiazole (B37678) for Disulfide Formation

One potential direct pathway involves the nitration of the parent disulfide, 2,2'-dithiobis(benzothiazole) (B116540). This process is an electrophilic aromatic substitution, where the benzothiazole (B30560) ring system is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction introduces nitro groups onto the benzene (B151609) ring portion of the molecule. The benzothiazole nucleus itself influences the position of substitution, often directing incoming electrophiles to the 6-position. However, controlling the selectivity to exclusively form the 6,6'-dinitro derivative can be challenging, and mixtures of isomers may result.

A more controlled approach involves the nitration of a precursor, such as 2-aminobenzothiazole (B30445) or its N-acetylated derivative. Protecting the 2-amino group as an acetamide (B32628) directs the nitration specifically to the 6-position. Subsequent chemical steps would then be required to convert the 2-amino group to a thiol and induce dimerization, making this a multi-step rather than a single-step direct nitration to the final product.

Oxidative Dimerization Strategies

The most prevalent and direct method for synthesizing Benzothiazole, 2,2'-dithiobis[6-nitro-] is the oxidative dimerization of its corresponding thiol precursor, 2-mercapto-6-nitrobenzothiazole (B1348667). vwr.comnih.govfishersci.caexperimtsupplyshop.comchemimpex.com This reaction involves the formation of a disulfide bond (-S-S-) by coupling two thiol molecules. A variety of oxidizing agents and conditions can be employed to achieve this transformation, each with specific advantages. Common strategies, often adapted from the synthesis of the parent compound 2,2'-dithiobis(benzothiazole), include the use of oxidants like hydrogen peroxide, chlorine, or bromate (B103136) salts. google.comchemicalbook.comgoogle.com Green chemistry approaches have also been developed, utilizing microwave irradiation to accelerate the reaction and minimize the use of hazardous solvents. chemicalbook.com

| Oxidant/Method | Typical Conditions | Key Advantages |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvent, often with microwave irradiation. chemicalbook.com | Environmentally friendly ("green") oxidant, rapid reaction times with microwave assistance. chemicalbook.com |

| Chlorine (Cl₂) and Air | Aqueous solution of the sodium salt of the thiol, pH controlled between 9-12. google.com | Established industrial process for the parent disulfide. google.com |

| Potassium Bromate (KBrO₃) | Acidified aqueous solution (pH < 3.7), temperatures from 30-100°C. google.com | High yields and avoids pollutants like nitrogen oxides (NO₂) associated with other methods. google.com |

Hybrid Synthetic Strategies Involving Reduction and Oxidation

Hybrid strategies utilize the target disulfide compound as a starting material, cleaving it into its thiol components, which can then be used for further derivatization or re-oxidized to the original disulfide.

Disulfide Reduction to 2-Mercapto-6-nitrobenzothiazole

The disulfide bond in Benzothiazole, 2,2'-dithiobis[6-nitro-] can be readily cleaved through chemical reduction to yield two equivalents of 2-mercapto-6-nitrobenzothiazole. This reductive cleavage is a fundamental reaction for disulfides and can be accomplished using various reducing agents. This process is valuable for regenerating the thiol for use in other synthetic applications or for analytical purposes. The choice of reducing agent can depend on the desired reaction conditions and compatibility with other functional groups in the molecule.

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Aqueous or alcoholic solutions. | A common and effective hydride-based reducing agent for disulfide bonds. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous solutions, often used in biochemical applications. | A selective and powerful reducing agent for disulfides. |

| Sodium Hydrogen Sulphide (NaSH) | Aqueous solution, often heated. | Can also reduce the nitro group to an amino group at higher temperatures. |

Subsequent Oxidation Pathways for Benzothiazole Derivatization

Once 2-mercapto-6-nitrobenzothiazole is obtained via the reduction of its disulfide, it serves as a versatile intermediate for further chemical transformations. The most straightforward subsequent pathway is re-oxidation back to the parent disulfide, Benzothiazole, 2,2'-dithiobis[6-nitro-], using the methods described in section 2.1.2. This reduction-oxidation cycle can be used for purification or as part of a dynamic combinatorial chemistry system.

Beyond reformation of the disulfide, the thiol group of 2-mercapto-6-nitrobenzothiazole can be subjected to other oxidative reactions to yield different derivatives. For instance, oxidative coupling with amines can lead to the formation of sulfenamides, a different class of organosulfur compounds. These derivatization pathways expand the chemical utility of the core 6-nitrobenzothiazole (B29876) structure.

Mechanistic Insights into Synthesis Pathways

The key transformations in the synthesis and manipulation of Benzothiazole, 2,2'-dithiobis[6-nitro-] are governed by well-established reaction mechanisms.

The oxidative dimerization of thiols to disulfides is widely understood to proceed through a radical mechanism. rsc.orgrsc.org The process is initiated by a one-electron oxidation of the thiol (R-SH), which generates a highly reactive thiyl radical (R-S•). rsc.org Two of these thiyl radicals then rapidly combine in a coupling reaction to form the stable disulfide bond (R-S-S-R). rsc.orgresearchgate.net This mechanism is supported by various studies, including electrochemical and photochemical methods that generate and detect these radical intermediates. rsc.org

The nitration of the benzothiazole ring follows the classical mechanism of electrophilic aromatic substitution. masterorganicchemistry.comunacademy.comnih.govbyjus.com The reaction begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from the interaction of concentrated nitric and sulfuric acids. youtube.com The electron-rich benzene portion of the benzothiazole molecule then acts as a nucleophile, attacking the nitronium ion. byjus.com This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govbyjus.com In the final step, a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom where the nitro group is attached, restoring the aromaticity of the ring and yielding the nitrobenzothiazole product. byjus.comyoutube.com

Reduction of the disulfide bond by a hydride reagent like sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on one of the sulfur atoms of the disulfide bond. This attack cleaves the S-S bond, resulting in the formation of a thiol and a thiolate anion. In a subsequent step, the thiolate anion is protonated by the solvent (e.g., water or alcohol) to yield a second molecule of the thiol.

Electron-Withdrawing Effects of the Nitro Group on Reactivity

The presence of a nitro (NO₂) group at the 6-position of the benzothiazole ring has a profound directive and electronic influence on the synthesis of Benzothiazole, 2,2'-dithiobis[6-nitro-. As a potent electron-withdrawing group, the nitro substituent deactivates the benzene ring towards electrophilic aromatic substitution. This effect means that if the nitro group were to be introduced onto a pre-formed benzothiazole ring, the reaction would require more forcing conditions compared to an unsubstituted ring.

Conversely, this electron-withdrawing nature is crucial in the synthesis of the precursor, 6-nitro-2-mercaptobenzothiazole. For instance, in syntheses starting from substituted anilines, such as 3-chloro-4-nitro-aniline, the nitro group's presence influences the reactivity of the starting material. rjptonline.org

Furthermore, the electron-withdrawing effect of the nitro group impacts the properties of the intermediate, 6-nitro-2-mercaptobenzothiazole. It increases the acidity of the thiol (-SH) proton, which can affect its reactivity in the subsequent oxidation step. The substitution of an electron-withdrawing -NO₂ group has been shown to lower the HOMO and LUMO energy levels of benzothiazole derivatives, which directly relates to their chemical reactivity and electronic properties. nih.gov In reactions involving aldehydes, the presence of electron-withdrawing groups on the benzothiazole moiety can enhance the reaction rate and yield. mdpi.com

Role of Reaction Conditions (Temperature, pH, Catalysis) in Selectivity and Yield

The conversion of 6-nitro-2-mercaptobenzothiazole to Benzothiazole, 2,2'-dithiobis[6-nitro- is an oxidative coupling reaction where reaction conditions are critical for achieving high selectivity and yield.

Temperature: Temperature control is paramount for the selective synthesis of the dithiobis compound. The optimal temperature range for the oxidation of 2-mercaptobenzothiazole derivatives to the corresponding disulfide is typically between 40°C and 80°C. google.com Operating within this moderate temperature range ensures high yields and minimizes the formation of by-products. google.com Studies on related oxidations have shown that at temperatures below 90°C, the primary product is the 2,2'-dithiobis(benzothiazole), which is resistant to further oxidation under these conditions. researchgate.net Conversely, at significantly higher temperatures (e.g., 130°C to 180°C), the reaction can lead to the formation of the monosulfide (2,2'-thiobisbenzothiazole) instead of the desired disulfide. google.com

pH: The pH of the reaction medium is a key determinant of the reaction's success. A highly effective method for synthesizing dithiobis(benzothiazoles) employs a weakly acidified aqueous medium. google.com Specifically, the reaction is initiated at a pH of less than 3.7, with a preferred pH of less than 2.0, typically achieved using a mineral acid such as hydrochloric acid (HCl). google.com This acidic environment is crucial for the oxidation process when using specific oxidants like potassium bromate. google.com Alternative methods may utilize alkaline conditions; for example, oxidation with a chlorine and air mixture is often conducted at a pH between 9.0 and 12.0. google.com However, pH control in these systems is critical, as values below 9 can cause precipitation of the starting material, while values above 12 can lead to decreased yields. google.com

Catalysis and Oxidants: The choice of oxidant or catalyst system is central to the efficiency of the synthesis. Potassium bromate (KBrO₃) in an acidified solution has been identified as a particularly effective oxidant, resulting in high yields (80-100%) and high purity of the final product in short reaction times. google.com Other catalytic systems involve the use of transition metal catalysts. For instance, the oxidation of 2-mercaptobenzothiazole can be catalyzed by cobalt phthalocyanine (B1677752) sulfonate in the presence of oxygen, with selectivity being highly dependent on temperature. google.com The selection of the catalyst and oxidant directly influences the reaction's speed, efficiency, and the purity of the resulting Benzothiazole, 2,2'-dithiobis[6-nitro-.

| Parameter | Optimal Condition | Rationale and Impact on Yield/Selectivity | Source(s) |

| Temperature | 40°C - 80°C | Maximizes yield of the desired disulfide product. Temperatures below this range slow the reaction, while temperatures above 90-130°C can lead to the formation of monosulfide by-products. | google.comresearchgate.netgoogle.com |

| pH | < 2.0 (acidic) | Essential for high efficiency when using potassium bromate as the oxidant, leading to high yields and purity. | google.com |

| pH | 9.0 - 12.0 (alkaline) | Required for oxidation with chlorine/air mixtures. Strict control is needed to prevent reactant precipitation or yield loss. | google.com |

| Oxidant | Potassium Bromate (KBrO₃) | Provides excellent yields (80-100%) and short reaction times in an acidic medium. | google.com |

Scalability and Process Optimization Studies in Academic Synthesis

While specific scalability studies for Benzothiazole, 2,2'-dithiobis[6-nitro- are not extensively detailed in academic literature, process optimization can be inferred from patented industrial methods. A key aspect of scalability is the development of environmentally benign and efficient processes. google.com

A significant process optimization involves replacing older industrial methods, which often used reagents like sodium nitrite (B80452) and sulfuric acid, with cleaner alternatives. The older methods suffered from the evolution of toxic nitrogen dioxide (NO₂) gas, necessitating complex scrubbing systems and posing environmental risks. google.com

The use of potassium bromate (KBrO₃) as an oxidant represents a major process improvement. A distinct advantage of this method is that the resulting potassium bromide (KBr) can be electrochemically oxidized back to KBrO₃ and recycled, creating a more sustainable and pollution-free process loop. google.com This approach not only improves the environmental profile of the synthesis but also enhances its economic viability on an industrial scale. The reaction conditions—using water as a solvent, moderate temperatures, and normal pressure—also contribute to the process's scalability and safety. google.com

Comparative Analysis of Synthetic Methods for Yield and Selectivity

The synthesis of dithiobis(benzothiazoles), including the 6-nitro derivative, can be achieved through several oxidative methods, each with distinct advantages regarding yield, selectivity, and process conditions. A comparative analysis highlights the evolution toward more efficient and environmentally sound methodologies.

| Method | Oxidant / Catalyst | Solvent / Medium | Temperature | pH | Reported Yield / Selectivity | Key Features | Source(s) |

| Bromate Oxidation | Potassium Bromate (KBrO₃) | Acidified Water | 40 - 80°C | < 2.0 | 80 - 100% | High yield, short reaction time, high purity, recyclable oxidant. | google.com |

| Chlorate Oxidation | Sodium Chlorate (NaClO₃) | Acidified Water | Moderate | Acidic | Lower yield than KBrO₃ | A prior art method with longer reaction times and inferior yield compared to bromate oxidation. | google.com |

| Air/Chlorine Oxidation | Chlorine (Cl₂) and Air | Aqueous Sodium Salt Solution | 40 - 65°C | 9.0 - 12.0 | Good | Requires alkaline conditions; particle size can be an issue, sometimes needing surfactants. | google.com |

| Catalytic Oxygenation | Oxygen (O₂) / Cobalt Phthalocyanine Sulfonate | Organic Solvent | 50 - 80°C | N/A | Significant | Selectivity is highly temperature-dependent; avoids harsh chemical oxidants but requires an organic solvent. | google.com |

The potassium bromate method in an acidic aqueous medium stands out for its high efficiency, excellent yields, and superior environmental profile due to the potential for oxidant regeneration. google.com In contrast, older methods using chlorates are less efficient. google.com The air/chlorine oxidation method operates under different pH conditions and can face challenges with product morphology, while catalytic oxygenation offers an alternative that avoids harsh oxidants but introduces organic solvents and requires careful temperature control to ensure selectivity for the desired disulfide product. google.comgoogle.com

Chemical Reactivity and Transformation Mechanisms of Benzothiazole, 2,2 Dithiobis 6 Nitro

Reactivity of the Nitro Group

The presence of the nitro (NO₂) group at the 6-position of each benzothiazole (B30560) ring significantly influences the molecule's electronic properties and reactivity. As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic reactions and reduction.

The nitro group on the benzothiazole ring can be readily reduced to an amino (NH₂) group, yielding 6-aminobenzothiazole (B108611) derivatives. This transformation is a key step in the synthesis of various biologically active compounds and dyestuffs. google.com Several reducing agents have been effectively employed for this purpose.

One common method involves the use of sodium hydrogen sulfide (B99878) (NaHS). For instance, the related compound 6-nitro-2-mercaptobenzothiazole is reduced to 6-amino-2-mercaptobenzothiazole (B1196076) by heating with an aqueous solution of sodium hydrogen sulfide. prepchem.com Another established method for the reduction of 6-nitrobenzothiazole (B29876) derivatives is the use of stannous chloride (SnCl₂) in an acidic medium, such as a mixture of methanol (B129727) and hydrochloric acid. mdpi.com This reaction proceeds efficiently at reflux to give the corresponding 6-amino compounds in good yields. mdpi.com For substrates containing other sensitive functional groups, such as a 2-amino group, a protection-reduction strategy can be employed. The 2-amino group can be first acylated, followed by the reduction of the nitro group with SnCl₂ in water, and subsequent deprotection to yield the desired 6-aminobenzothiazole derivative. nih.gov

Table 1: Reagents for Reduction of 6-Nitrobenzothiazole Derivatives

| Reagent | Substrate Example | Product Example | Reference |

|---|---|---|---|

| Sodium Hydrogen Sulfide (NaHS) | 6-nitro-2-mercaptobenzothiazole | 6-amino-2-mercaptobenzothiazole | prepchem.com |

| Stannous Chloride (SnCl₂) / HCl | 6-nitro-2-phenylbenzothiazoles | 6-amino-2-phenylbenzothiazoles | mdpi.com |

The nitro group is a strong deactivating group for electrophilic aromatic substitution but a powerful activating group for nucleophilic aromatic substitution (SNAr). youtube.com Its strong electron-withdrawing nature polarizes the aromatic ring, making the carbon atoms at the ortho and para positions to the nitro group electron-deficient and thus susceptible to attack by nucleophiles. libretexts.org

In the context of 6-nitrobenzothiazole derivatives, the nitro group at the 6-position activates the benzene (B151609) ring for nucleophilic attack. This facilitates the displacement of a suitable leaving group, such as a halogen, located at the ortho or para positions (e.g., positions 5 or 7). The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge of this intermediate is delocalized onto the nitro group, which provides significant stabilization and lowers the activation energy for the reaction. libretexts.org Therefore, while the nitro group itself is not typically displaced, its presence is crucial for enabling nucleophilic substitution reactions on the benzothiazole ring system. libretexts.orgontosight.ai

Disulfide Bond Reactivity and Cleavage Mechanisms

The disulfide (S-S) bond is the weakest covalent bond in the Benzothiazole, 2,2'-dithiobis[6-nitro- molecule and is susceptible to cleavage under various conditions, most notably photolysis. Insights into these mechanisms are drawn from studies on the closely related parent compound, 2,2'-dithiobis(benzothiazole) (B116540) (BSSB). rsc.orgchemicalbook.com

Upon absorption of ultraviolet (UV) light, the disulfide bond in BSSB undergoes homolytic cleavage to generate two benzothiazole-2-thiyl radicals (BS•). rsc.orgchemicalbook.com Studies using transient electronic and vibrational absorption spectroscopy have shown that this is an extremely rapid process. Following UV photolysis at 330 nm, the ground state BS radical is formed with a time constant of approximately 200 femtoseconds (fs). bris.ac.ukresearchgate.net The precise mechanism may involve direct excitation to a dissociative electronic state or excitation to a bound state followed by rapid internal conversion to a dissociative state. bris.ac.uk

Once formed, the benzothiazole-2-thiyl radicals can undergo several decay pathways. A significant portion of the radicals decay through geminate recombination, where the two radicals within the initial solvent cage recombine to reform the parent BSSB molecule. researchgate.net

In addition to recombination, the BS radicals that escape the solvent cage can undergo competitive dimerization. chemicalbook.com This process involves the collision and bonding of two BS radicals to form a dimer. The rate coefficient for this dimerization process in methanol has been determined to be (3.7 ± 0.2) × 10¹⁰ M⁻¹ s⁻¹. rsc.orgresearchgate.net Despite these decay pathways, a substantial fraction (approximately 36%) of the initially formed radicals can persist beyond 1.3 nanoseconds in methanol. rsc.orgresearchgate.net

Benzothiazole-2-thiyl radicals are reactive species that can engage in bimolecular reactions with other organic molecules, particularly those with unsaturated bonds. rsc.org A well-studied example is the reaction of the BS radical with styrene (B11656), which represents the initial step of a thiol-ene reaction. bris.ac.uk

In a styrene solution, the BS radical shows an additional decay channel corresponding to its reaction with styrene. rsc.orgresearchgate.net This addition reaction leads to the formation of a new carbon-centered radical (BS-St•). The bimolecular reaction rate coefficient for the addition of the BS radical to styrene has been measured to be (3.8 ± 0.2) × 10⁸ M⁻¹ s⁻¹. researchgate.net In neat styrene, approximately 22% of the initially generated BS radicals are converted to the addition product. researchgate.net

Table 2: Kinetic Data for Benzothiazole-2-thiyl Radical (BS•) Reactions (from 2,2'-dithiobis(benzothiazole))

| Process | Reactant(s) | Solvent | Rate Coefficient / Time Constant | Reference |

|---|---|---|---|---|

| Radical Formation | BSSB + hν (330 nm) | - | ~200 fs | researchgate.net |

| Dimerization | BS• + BS• | Methanol | (3.7 ± 0.2) × 10¹⁰ M⁻¹ s⁻¹ | rsc.orgresearchgate.net |

Thermal Decomposition Pathways of Benzothiazole, 2,2'-dithiobis[6-nitro-

The thermal stability and decomposition of nitroaromatic compounds are of significant interest due to their use in various industrial applications and their potential energetic properties. The thermal degradation of Benzothiazole, 2,2'-dithiobis[6-nitro- can proceed through complex reaction pathways involving the scission of the disulfide bond and the decomposition of the nitro groups, influenced by the surrounding atmosphere.

Analysis of Decomposition Products under Inert and Oxidative Conditions

The decomposition of Benzothiazole, 2,2'-dithiobis[6-nitro- is expected to yield a range of gaseous and solid products, with the composition varying significantly between inert and oxidative atmospheres.

Under inert conditions , such as pyrolysis in a nitrogen or argon atmosphere, the initial and primary decomposition step is the homolytic cleavage of the sulfur-sulfur bond. This bond is generally the weakest in the molecule, leading to the formation of two 6-nitrobenzothiazole-2-thiyl radicals. Subsequent reactions of these radicals and the decomposition of the nitro-substituted benzothiazole ring at higher temperatures would likely produce a complex mixture of products. Based on studies of similar nitroaromatic compounds, the expected decomposition products would include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and sulfur oxides (SOx) fishersci.com. The thermal degradation of related nitro-containing energetic materials like 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) has been shown to produce gases such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), carbon dioxide (CO₂), carbon monoxide (CO), and nitrous oxide (N₂O) osti.govosti.gov.

Under oxidative conditions , in the presence of air or oxygen, the decomposition process is more complex and typically occurs at lower temperatures. The initial disulfide bond cleavage is followed by rapid oxidation of the resulting thiyl radicals and the aromatic ring. The presence of oxygen facilitates more complete combustion. The hazardous decomposition products expected under these conditions are primarily oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx) fishersci.comcoleparmer.com. The thermo-oxidative degradation of polymers containing sulfur and nitrogen moieties also shows the evolution of these gaseous oxides nih.gov.

A summary of potential decomposition products is presented in Table 1.

| Condition | Expected Gaseous Products | Potential Solid Residue |

| Inert Atmosphere | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOx), Hydrogen cyanide (HCN), Ammonia (NH₃) fishersci.comosti.govosti.gov | Char, insoluble polymers osti.gov |

| Oxidative Atmosphere | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx) fishersci.comcoleparmer.com | Carbonaceous char, metallic oxides (if metals are present) |

This table is based on data from analogous compounds and general principles of thermal decomposition.

Kinetic Modeling of Thermal Degradation Processes

Kinetic modeling of thermal degradation is crucial for understanding the reaction mechanisms and predicting the stability of a compound. This is often accomplished using thermogravimetric analysis (TGA) data collected at multiple heating rates. Isoconversional kinetic models, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are frequently employed to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model nih.govscielo.brmdpi.com.

Performing TGA experiments at different heating rates (e.g., 5, 10, 15, 20 °C/min).

Plotting the data according to the linear equations of the chosen isoconversional models.

Calculating the activation energy from the slope of the resulting lines for different degrees of conversion (α).

A variation in the activation energy with the degree of conversion suggests a multi-step degradation process osti.gov. For many complex organic molecules, the decomposition is not a single-step reaction but involves several consecutive or competing reactions polimi.it. For instance, the initial disulfide bond scission would have a different activation energy than the subsequent decomposition of the nitroaromatic ring.

For comparison, the average apparent activation energies for the thermal decomposition of p-nitrobenzoic acid were found to be around 157.00 kJ/mol scielo.br. Studies on the thermal decomposition of other energetic materials also show a range of activation energies depending on the specific compound and the presence of catalysts or other substances scispace.com. The kinetic parameters for the thermal degradation of Benzothiazole, 2,2'-dithiobis[6-nitro- would be influenced by the presence of the nitro group, which generally lowers the thermal stability compared to the non-nitrated analogue, 2,2'-dithiobis(benzothiazole).

Table 2: Common Isoconversional Kinetic Models

| Model Name | Equation | Plotted Variables |

| Flynn-Wall-Ozawa (FWO) | log(β) = log(AEa / R g(α)) - 2.315 - 0.4567 (Ea / RT) | log(β) vs. 1/T |

| Kissinger-Akahira-Sunose (KAS) | ln(β / T²) = ln(AR / Ea g(α)) - Ea / RT | ln(β/T²) vs. 1/T |

β: heating rate, T: absolute temperature, A: pre-exponential factor, R: gas constant, g(α): integral reaction model, Ea: activation energy. mdpi.com

General Reaction Profiles in Organic Synthesis

Benzothiazole, 2,2'-dithiobis[6-nitro- possesses several reactive sites that can be exploited in organic synthesis. The most prominent reactive feature is the disulfide bond, which can undergo both homolytic and heterolytic cleavage.

The primary reaction of this class of compounds is the cleavage of the S-S bond. Photochemical studies on the parent compound, 2,2'-dithiobis(benzothiazole), have shown that UV photolysis leads to the formation of the benzothiazole-2-thiyl (BS) radical rsc.orgresearchgate.net. This highly reactive radical can then participate in various reactions, including:

Recombination and Dimerization : The thiyl radicals can recombine to reform the parent disulfide or form other dimer products rsc.orgresearchgate.net.

Addition to Alkenes : The BS radical can add across double bonds in a thiol-ene type reaction, forming a new carbon-sulfur bond. This has been observed in reactions with styrene rsc.orgresearchgate.net.

This reactivity suggests that Benzothiazole, 2,2'-dithiobis[6-nitro- can serve as a photoinitiator or a source of 6-nitrobenzothiazole-2-thiyl radicals for various radical-mediated transformations.

The disulfide bond can also be cleaved by nucleophiles and reducing agents. For example, reduction with agents like sodium borohydride (B1222165) would yield two equivalents of the corresponding thiol, 6-nitro-1,3-benzothiazole-2-thiol. This thiol is a versatile intermediate.

Furthermore, the 2-aminobenzothiazole (B30445) scaffold, a related structure, is known to be a valuable precursor in the synthesis of various heterocyclic compounds and azo dyes rjpbcs.comscientificlabs.ie. The 6-nitro-substituted version is particularly useful for introducing a nitro group, which can be a key functional group or can be further transformed, for instance, by reduction to an amino group, allowing for further derivatization. The synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole (B160904) by condensation with aldehydes highlights the utility of the benzothiazole core in building more complex molecules rjpbcs.com.

Derivatization Strategies and Analogue Synthesis for Benzothiazole, 2,2 Dithiobis 6 Nitro

Synthesis of Schiff Base Derivatives from Nitro-Benzothiazole Intermediates.rjpbcs.comscispace.com

The synthesis of Schiff bases from the 2-amino-6-nitrobenzothiazole (B160904) intermediate is a primary strategy for structural modification. rjpbcs.com This intermediate is highly reactive, allowing for the construction of pharmacologically relevant heterocyclic compounds. researchgate.net The formation of the characteristic azomethine group (-HC=N-) is typically achieved through condensation reactions with various aldehydes. scispace.com

Condensation Reactions with Aromatic Aldehydes.rjpbcs.comscispace.com

The condensation of 2-amino-6-nitrobenzothiazole with aromatic aldehydes is a common method for synthesizing Schiff base derivatives. rjpbcs.com This reaction is generally carried out by refluxing the reactants in an ethanolic solution, often with a few drops of glacial acetic acid to catalyze the reaction. rjpbcs.com Reaction times can range from 8 to 10 hours under conventional heating. rjpbcs.com Microwave-assisted synthesis has also been employed as an eco-friendly alternative, offering benefits such as shorter reaction times and improved yields. scispace.com

For instance, the reaction of 2-amino-6-nitrobenzothiazole with benzaldehyde (B42025) yields N-benzylidene-6-nitro[d]thiazol-2-amine. rjpbcs.com Similarly, condensation with 3,5-diiodosalicylaldehyde (B1329479) produces 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl) imino] methyl} phenol (B47542). scispace.com The completion of these reactions is typically monitored by thin-layer chromatography (TLC). rjpbcs.com The resulting Schiff bases are often crystalline solids that can be purified by recrystallization from solvents like methanol (B129727) or ethanol (B145695). rjpbcs.comscispace.com

Table 1: Examples of Condensation Reactions for Schiff Base Synthesis

| Reactant A | Reactant B | Method | Reaction Time | Yield | Resulting Compound | Reference |

|---|---|---|---|---|---|---|

| 2-amino-6-nitrobenzothiazole | Benzaldehyde | Conventional (Reflux) | 8-10 hrs | 64% | N-benzylidene-6-nitro[d]thiazol-2-amine | rjpbcs.com |

| 2-amino-6-nitrobenzothiazole | 3,5-diiodosalicylaldehyde | Conventional (Reflux) | 2 hrs | 38% | 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl) imino] methyl} phenol | scispace.com |

| 2-amino-6-nitrobenzothiazole | 3,5-diiodosalicylaldehyde | Microwave Irradiation | - | Excellent | 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl) imino] methyl} phenol | scispace.com |

Influence of Substituents on Derivative Reactivity and Structure.rjpbcs.comnih.gov

The substituents on the aromatic aldehyde and the benzothiazole (B30560) ring significantly influence the reactivity and structural characteristics of the resulting Schiff base derivatives. The presence of electron-withdrawing groups, such as the nitro group at the 6-position of the benzothiazole core, affects the electronic properties of the entire molecule. nih.govresearchgate.net Similarly, substituents on the aldehyde's aromatic ring can modify the chemical reactivity and biological activity of the final compound. rjpbcs.com

Complexation with Metal Ions

The benzothiazole framework, particularly the 2,2'-dithiobis(benzothiazole) (B116540) ligand system, demonstrates a strong affinity for metal ions, coordinating through its sulfur and nitrogen atoms. google.com This allows for the synthesis of various metal complexes with unique structural and electronic properties. Insights into the complexation behavior of Benzothiazole, 2,2'-dithiobis[6-nitro-] can be drawn from studies on the parent ligand, 2,2'-dithiobis(benzothiazole).

Synthesis and Characterization of Platinum(II) and Palladium(II) Complexes (Insights from related 2,2'-dithiobis(benzothiazole) ligands).acs.orgmdpi.comnih.gov

The synthesis of Platinum(II) and Palladium(II) complexes with benzothiazole-based ligands typically involves the reaction of a metal salt with the corresponding ligand in a suitable solvent. mdpi.comnih.gov For instance, Pd(II) complexes can be prepared by reacting ligands with sodium tetrachloropalladate(II) (Na₂[PdCl₄]·H₂O) in an ethanol solution, stirring at room temperature for 24 hours. mdpi.comuobaghdad.edu.iq Similarly, Pt(II) complexes can be synthesized by reacting ligands with potassium tetrachloroplatinate(II) (K₂PtCl₄).

These reactions often yield stable, solid products which can be purified by recrystallization. mdpi.com The resulting complexes are characterized using a variety of analytical techniques. Elemental analysis confirms the stoichiometry of the complex, while spectroscopic methods like FT-IR, ¹H NMR, and ³¹P NMR are used to elucidate the coordination environment of the metal ion. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net Single-crystal X-ray diffraction provides definitive structural information, confirming the geometry and bonding within the complex. researchgate.netnih.gov For example, mononuclear Pt(II) complexes with phenylbenzothiazole ligands have been synthesized and characterized, demonstrating the versatility of the benzothiazole scaffold in coordination chemistry. acs.orgnih.govunirioja.es

Table 2: Characteristics of Related Platinum(II) and Palladium(II) Complexes

| Metal Ion | Ligand Type | Synthesis Method | Coordination Geometry | Characterization Techniques | Reference |

|---|---|---|---|---|---|

| Palladium(II) | Benzoisothiazol-3(2H)-dithiocarbamate | Reaction with Na₂[PdCl₄] | Mononuclear | Elemental analysis, IR, ¹H NMR, ³¹P NMR | uobaghdad.edu.iquobaghdad.edu.iq |

| Palladium(II) | Benzothiazole-2-thiolate | Reaction with Pd(II) salt | Binuclear | Elemental analysis, IR, X-ray diffraction | nih.gov |

| Platinum(II) | Phenylbenzothiazole | Reaction with [Pt(pbt)Cl(DMSO)] | Mononuclear | NMR, X-ray diffraction | acs.orgnih.govunirioja.es |

| Platinum(II) | Thiourea (B124793) derivatives | Reaction with K₂[Pt(II)Cl₄] | Square-planar | IR, NMR, X-ray diffraction | researchgate.net |

Coordination Modes and Ligand Behavior in Metal Complexes.google.comvut.ac.zanih.gov

The 2,2'-dithiobis(benzothiazole) ligand and its derivatives typically coordinate to metal ions through the sulfur atoms. google.com Spectroscopic data from related cadmium and nickel complexes confirm that coordination occurs via the sulfur atoms of the dithiobisbenzothiazole moiety, leading to the formation of bidentate complexes. google.com In some cases, the ligand can act as a bridging ligand, connecting two metal centers. For example, a binuclear palladium(II) complex has been reported where two metal ions are bridged by four deprotonated benzothiazole-2-thiolate ligands. nih.gov

The coordination geometry around the metal center is influenced by the ligand and the metal ion itself. Palladium(II) and Platinum(II) complexes commonly adopt a square-planar geometry. mdpi.comresearchgate.net The flexibility of the benzothiazole ligand allows it to adopt various coordination modes, including monodentate, bidentate chelating, or bridging, making it a versatile component in the design of coordination compounds. uobaghdad.edu.iqresearchgate.netduq.edu The nitrogen atoms within the heterocyclic ring can also participate in coordination, providing additional binding sites. nih.gov

Design and Synthesis of Novel Fused Heterocyclic Systems

The 2-aminobenzothiazole (B30445) scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. rjpbcs.comnih.gov The presence of the amino group and the endocyclic nitrogen atom in positions suitable for reaction with electrophilic agents allows for the construction of a variety of fused rings. rjpbcs.com This strategy is a key approach to developing novel compounds with potentially enhanced biological or material properties. nih.gov

One common strategy involves the reaction of 2-aminobenzothiazole with bifunctional reagents. For example, reacting 2-aminobenzothiazole with chloroacetyl chloride yields an intermediate which can then be further reacted and cyclized. Treatment of (1'-hydrazinoacetyl)-2-aminobenzothiazole with thioglycolic acid leads to dehydrative annulation, forming a fused thiazolidinone ring system. Another approach involves the condensation of 2-aminobenzothiazole derivatives with chalcones to produce fused thiazine (B8601807) rings. uokerbala.edu.iq These methods highlight the utility of the 2-aminobenzothiazole intermediate in building diverse molecular architectures, including imidazothiazoles and other related fused systems. nih.gov The development of such synthetic methodologies, including one-pot and multicomponent reactions, continues to be an active area of research. nih.gov

Integration of Benzothiazole Moieties into Polycyclic Architectures

Specific examples of integrating the Benzothiazole, 2,2'-dithiobis[6-nitro- moiety directly into polycyclic architectures are not documented in the reviewed scientific literature. Synthetic strategies aimed at creating complex, fused-ring systems typically utilize more reactive monomeric benzothiazole units. It is chemically plausible that the disulfide bond in Benzothiazole, 2,2'-dithiobis[6-nitro- would first be cleaved to yield 2-mercapto-6-nitrobenzothiazole (B1348667). This monomer could then serve as a versatile building block for constructing polycyclic systems through various cyclization and condensation reactions. However, specific studies initiating this synthetic sequence from the dithiobis compound have not been identified.

Exploration of Reaction Pathways for Novel Scaffold Formation

The exploration of reaction pathways to form novel scaffolds originating specifically from Benzothiazole, 2,2'-dithiobis[6-nitro- is an area that remains largely unexplored in published research. General methodologies for benzothiazole synthesis involve the condensation of 2-aminothiophenols with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides. rjpbcs.com The photochemical reactivity of the disulfide bond in the non-nitrated analogue, 2,2'-dithiobis(benzothiazole), has been studied, revealing the formation of thiyl radicals that can participate in reactions such as addition to alkenes. researchgate.net While these radical pathways could theoretically be applied to the 6-nitro derivative to form new scaffolds, specific research detailing such pathways is not available. Most synthetic efforts toward novel benzothiazole-containing scaffolds start with simpler, more versatile precursors like 2-amino-6-nitrobenzothiazole. rjpbcs.com

Structural and Functional Analogues

Rational Design of Modified Benzothiazole and Thiophene (B33073) Analogues

The rational design of structural and functional analogues of benzothiazoles is a common strategy in medicinal chemistry to develop compounds with improved therapeutic properties. While no studies focus specifically on designing analogues of Benzothiazole, 2,2'-dithiobis[6-nitro-, general principles can be applied.

A key strategy involves bioisosterism, where a part of the molecule is replaced by a chemical group with similar physical or chemical properties to enhance a desired biological activity. In this context, the benzothiazole ring system could be modified, or replaced entirely. For instance, the benzothiazole nucleus could be substituted with a benzothiophene (B83047) or a simple thiophene ring. nih.govgoogle.com The rationale for such modifications is often to alter the molecule's size, shape, electronic distribution, and metabolic stability, which can lead to improved target binding and pharmacokinetic profiles.

The design process for these analogues is often structure-based, utilizing computational tools like molecular docking to predict how modifications will affect the interaction with a biological target, such as an enzyme or receptor. google.com For example, a series of thiophene derivatives were designed as inhibitors of bacterial histidine kinases by leveraging the structural information of related enzyme inhibitors. nih.gov This approach allows for the targeted synthesis of compounds with a higher probability of desired activity.

Impact of Substituent Position and Electronic Effects on Derivative Properties

The position and electronic nature of substituents on the benzothiazole ring have a profound impact on the molecule's physicochemical and biological properties. The parent compound, Benzothiazole, 2,2'-dithiobis[6-nitro-, features a strong electron-withdrawing nitro (-NO2) group at the 6-position of both benzothiazole rings.

The nitro group significantly influences the electronic properties of the benzothiazole system. Its strong electron-withdrawing nature decreases the electron density of the aromatic ring system, which can affect its reactivity, spectral properties, and biological interactions. For instance, the presence of an electron-withdrawing group like -NO2 can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemicalbook.com This alteration in frontier molecular orbitals can impact the molecule's charge transport properties and its ability to accept electrons. chemicalbook.com

Studies on various substituted benzothiazoles have systematically demonstrated these effects. The introduction of electron-donating groups (e.g., -CH3, -OCH3) versus electron-withdrawing groups (e.g., -NO2, -CN) at different positions allows for the fine-tuning of the molecule's electronic and optical properties. chemicalbook.com

Below is an interactive data table summarizing the general effects of different substituent types on the properties of a benzothiazole ring, based on established chemical principles.

| Substituent Type | Position on Benzothiazole Ring | General Electronic Effect | Impact on Ring Reactivity | Example Group |

| Electron-Withdrawing | 6 | Decreases electron density on the ring system | Deactivates the ring towards electrophilic substitution | -NO2 |

| Electron-Donating | 6 | Increases electron density on the ring system | Activates the ring towards electrophilic substitution | -OCH3 |

| Electron-Withdrawing | 2 | Influences the acidity of protons on adjacent carbons | Can facilitate nucleophilic attack at the 2-position | -CN |

| Electron-Donating | 2 | Increases electron density at the thiazole (B1198619) nitrogen | Enhances basicity of the thiazole nitrogen | -NH2 |

Spectroscopic and Advanced Analytical Techniques for Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and time-resolved techniques, is a powerful tool for identifying functional groups and studying molecular dynamics. nih.govnih.govresearchgate.net

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. americanpharmaceuticalreview.com The spectrum of 2,2'-dithiobis[6-nitrobenzothiazole] is characterized by absorption bands corresponding to its key structural motifs: the benzothiazole (B30560) ring system, the nitro groups, and the disulfide bond.

The key vibrational modes for this compound are:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the thiazole (B1198619) and benzene (B151609) rings are observed in the 1600-1450 cm⁻¹ region. researchgate.net

Nitro (NO₂) group vibrations: The nitro group is characterized by two distinct, strong absorption bands: an asymmetric stretching vibration usually found between 1560-1520 cm⁻¹ and a symmetric stretching vibration between 1355-1345 cm⁻¹. semanticscholar.org

C-N stretching: The stretching vibration for the carbon-nitrogen bond within the benzothiazole ring is also present.

S-S stretching: The disulfide bond gives rise to a weak absorption band in the 540-440 cm⁻¹ range. mdpi.com Its weakness can sometimes make it difficult to identify.

Table 1: Characteristic FT-IR Absorption Bands for 2,2'-dithiobis[6-nitrobenzothiazole]

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 |

| Nitro (NO₂) | Symmetric Stretching | 1355 - 1345 |

| Aromatic C=C / Thiazole C=N | Ring Stretching | 1600 - 1450 |

| Disulfide (S-S) | Stretching | 540 - 440 (Weak) |

Time-resolved vibrational spectroscopy is a sophisticated technique used to study the dynamics of chemical reactions on extremely short timescales, from femtoseconds to microseconds. nih.govwikipedia.org By using a pump laser pulse to initiate a reaction and a delayed probe pulse to record the vibrational spectrum, researchers can track the structural evolution of transient species. researchgate.netscispace.com

While specific studies on 2,2'-dithiobis[6-nitrobenzothiazole] are not extensively detailed, insights can be drawn from related compounds. For instance, studies on the photochemistry of disulfides show that UV irradiation can lead to the cleavage of the S-S bond, forming thiyl radicals. osti.govresearchgate.netspringernature.com Time-resolved spectroscopy can directly observe the formation and subsequent reactions of these radical intermediates. researchgate.net Research on a closely related compound, 2,2'-dithiobis(benzothiazole) (B116540), used transient vibrational and electronic absorption spectroscopy to directly observe the benzothiazole-2-thiyl (BS) radical following UV photolysis. researchgate.net Similarly, studies on nitroaromatic compounds have used these methods to investigate excited-state dynamics, including processes like nitro-group twisting and intersystem crossing. semanticscholar.orgpnas.org For 2,2'-dithiobis[6-nitrobenzothiazole], this technique could elucidate the dynamics of S-S bond cleavage and the influence of the nitro groups on the stability and reactivity of the resulting thiyl radicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

Due to the symmetrical nature of 2,2'-dithiobis[6-nitrobenzothiazole], where two identical 6-nitrobenzothiazole (B29876) units are linked by a disulfide bond, the NMR spectra are simplified. Each unique proton and carbon on one half of the molecule will produce a signal that corresponds to its equivalent on the other half.

¹H NMR: The aromatic region of the ¹H NMR spectrum would be expected to show three distinct signals for the three protons on the benzene ring. Based on the structure and known substituent effects, the proton adjacent to the nitro group and the sulfur-containing ring would be the most deshielded (highest chemical shift). The splitting patterns (e.g., doublet, doublet of doublets) would reveal the coupling relationships between adjacent protons. organicchemistrydata.org

¹³C NMR: The ¹³C NMR spectrum would display signals for each of the seven unique carbon atoms in the 6-nitrobenzothiazole moiety. organicchemistrydata.org The carbon atom attached to the nitro group (C-6) and the carbons of the thiazole ring (especially C-2, bonded to sulfur and nitrogen) would have characteristic chemical shifts. spectrabase.com For example, the C-2 carbon, being part of a C=N bond and attached to two heteroatoms, is expected to appear significantly downfield. scispace.com

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,2'-dithiobis[6-nitrobenzothiazole]

| Atom | Estimated Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons (¹H) | 7.5 - 9.0 | Three distinct signals with specific splitting patterns. |

| C-2 (Thiazole) (¹³C) | 165 - 175 | Highly deshielded due to attachment to S and N. |

| Aromatic Carbons (¹³C) | 110 - 155 | Chemical shifts are influenced by the nitro group and fused ring system. |

Note: Estimated values are based on data from analogous benzothiazole and nitroaromatic compounds. Actual values may vary depending on the solvent and experimental conditions. pdx.eduwisc.edu

While ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can offer deeper insights into the three-dimensional structure. ipb.pt NOESY detects spatial proximity between protons that are close to each other, regardless of whether they are connected through bonds. nih.gov

In the case of 2,2'-dithiobis[6-nitrobenzothiazole], NOESY could be used to confirm the spatial arrangement of the two benzothiazole rings relative to each other. Correlations between protons on one ring and protons on the other could provide evidence for specific conformations (rotamers) around the S-S bond. Although the molecule is symmetric, intramolecular NOEs between protons on the same benzothiazole unit would help confirm assignments made from simpler 1D and 2D-COSY spectra. scispace.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. libretexts.org

For 2,2'-dithiobis[6-nitrobenzothiazole], electron impact (EI) or electrospray ionization (ESI) would first generate a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The most characteristic and predictable fragmentation pathway for this compound is the homolytic or heterolytic cleavage of the relatively weak disulfide (S-S) bond. libretexts.org This cleavage would result in a prominent fragment ion corresponding to the 6-nitrobenzothiazole-2-thiyl radical cation or a related cation, with an m/z value approximately half that of the parent molecule.

Further fragmentation of this primary ion would likely involve the loss of small neutral molecules such as NO, NO₂, or the breakdown of the thiazole ring. nih.govmassbank.eu Analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's identity and connectivity. youtube.com

Table 3: Predicted Key Fragmentation Pathways in Mass Spectrometry

| Process | Description | Expected Result |

|---|---|---|

| Molecular Ion Formation | Ionization of the parent molecule. | Peak at the molecular weight of the compound. |

| S-S Bond Cleavage | Primary fragmentation event breaks the disulfide bond. | A major fragment peak at approximately half the molecular weight. |

| Loss of Nitro Group | Fragmentation of the 6-nitrobenzothiazole moiety. | Neutral loss of NO₂ (46 Da) or NO (30 Da) from fragment ions. |

| Ring Fragmentation | Further breakdown of the benzothiazole ring system. | Additional smaller fragment ions. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For Benzothiazole, 2,2'-dithiobis[6-nitro-], with a chemical formula of C₁₄H₆N₄O₄S₄, HRMS provides an experimentally determined mass that can be compared to the theoretically calculated exact mass.

This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the assigned chemical formula. The analysis of a nitroreduction product of a related compound, 2-methyl-4-(4-nitrophenyl) thiazole, was successfully achieved using HRMS, demonstrating the power of this technique in identifying molecular structures. nih.gov In practice, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. The measured mass is typically expected to be within a few parts per million (ppm) of the theoretical mass, confirming the elemental composition.

Table 1: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₆N₄O₄S₄ |

| Theoretical Exact Mass (Monoisotopic) | 421.9272 g/mol |

| Expected Ion (e.g., [M+H]⁺) | 422.9345 m/z |

Coupled Techniques (e.g., LC-MS) for Purity and Mixture Analysis

Coupled or hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for evaluating the purity of Benzothiazole, 2,2'-dithiobis[6-nitro-] and for analyzing complex mixtures containing the compound. This method combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry. thermofisher.com

In a typical LC-MS analysis, the sample is first injected into an HPLC system where the target compound is separated from impurities, starting materials, or degradation products on a chromatographic column (e.g., a reverse-phase C18 column). The separated components then elute from the column and enter the mass spectrometer, which provides mass information for each component. This allows for the confident identification of the main compound peak and the characterization of any co-eluting impurities. LC-MS/MS methods have been developed for the sensitive determination of related compounds, such as 2-mercaptobenzothiazole (B37678), in various matrices. nih.govpublisso.de Such methods achieve high selectivity and sensitivity by monitoring specific ion transitions. thermofisher.com

Table 2: Typical LC-MS Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Reverse-phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Gradient elution with water and methanol (B129727)/acetonitrile, often with formic acid additive thermofisher.com |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. uu.nl The UV-Vis spectrum of Benzothiazole, 2,2'-dithiobis[6-nitro-] is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. These transitions are associated with the chromophores present in the molecule, namely the benzothiazole ring system and the nitro (-NO₂) groups. The conjugated π-system of the benzothiazole rings will give rise to intense absorptions in the UV region. The nitro groups, acting as electron-withdrawing groups, can influence the position and intensity of these absorption bands. Studies on related azo dyes derived from aromatic acids have shown how different functional groups and solvent environments can shift absorption peaks. academie-sciences.fr For instance, a structurally similar compound, 5,5′-dithiobis(2-nitrobenzoic acid), shows an absorption maximum at 412 nm upon reaction, indicating the electronic character of the nitro-substituted aromatic ring. researchgate.net

Table 3: Expected UV-Vis Absorption Data

| Transition Type | Expected Wavelength Region (λ_max) | Associated Chromophore |

|---|---|---|

| π → π* | 250-350 nm | Benzothiazole conjugated system |

Time-Resolved Electronic Absorption Spectroscopy for Excited State Dynamics (Insights from related compounds)

Studies using transient electronic absorption spectroscopy (TEAS) on BSSB have shown that upon UV photolysis (e.g., at 330 nm), the disulfide (S-S) bond cleaves extremely rapidly. This leads to the formation of the benzothiazole-2-thiyl (BS) radical, which is observed to form with a time constant of approximately 200 femtoseconds. researchgate.netrsc.org This ultrafast process highlights the photochemical reactivity of the disulfide linkage within the benzothiazole framework. By analogy, it is expected that Benzothiazole, 2,2'-dithiobis[6-nitro-] would undergo a similar ultrafast S-S bond cleavage upon photoexcitation, generating the corresponding 6-nitrobenzothiazole-2-thiyl radical. This technique allows for the direct observation and characterization of such transient reactive intermediates. researchgate.netrsc.org

Thermal Analysis

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the thermal stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air). This analysis provides critical information about the thermal stability, decomposition temperatures, and the presence of residual solvents or volatile components.

For Benzothiazole, 2,2'-dithiobis[6-nitro-], a TGA thermogram would be expected to show a stable mass up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The decomposition would likely begin with the cleavage of the weakest bonds, such as the disulfide (S-S) bond, followed by the breakdown of the aromatic rings and loss of the nitro groups at higher temperatures. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. The final mass remaining at the end of the experiment (char yield) can also provide information about the decomposition pathway.

Table 4: Hypothetical TGA Decomposition Profile

| Temperature Range | % Mass Loss (Approx.) | Associated Event |

|---|---|---|

| < 150 °C | Minimal | Loss of volatile impurities/moisture |

| 200 - 350 °C | Significant | Onset of decomposition, likely initiated by S-S bond cleavage |

| > 350 °C | Further Loss | Fragmentation of benzothiazole rings and loss of nitro groups |

Coupling TGA with Mass Spectrometry for Volatile Byproduct Identification

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) is a powerful hyphenated technique used to study the thermal stability of a compound and identify the volatile products released during its decomposition. In a TGA-MS experiment, the mass of the "Benzothiazole, 2,2'-dithiobis[6-nitro-" sample is continuously monitored as it is heated at a controlled rate. The resulting TGA curve reveals the temperatures at which significant mass loss occurs, indicating decomposition or volatilization.

Simultaneously, the gases evolved from the sample are introduced into a mass spectrometer. The MS analyzes these gases, separating them based on their mass-to-charge ratio (m/z) and providing a mass spectrum for the components. This allows for the real-time identification of the volatile byproducts as they are formed.

For "Benzothiazole, 2,2'-dithiobis[6-nitro-", thermal decomposition is expected to break down the molecule into smaller, volatile fragments. Based on its structure, the anticipated byproducts would include various oxides of sulfur and nitrogen, carbon dioxide, and fragments of the benzothiazole ring. Hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides. fishersci.comcoleparmer.com The identification of these specific byproducts is critical for understanding the compound's thermal decomposition mechanism and assessing its thermal hazards. scielo.br

Table 1: Potential Volatile Byproducts of Benzothiazole, 2,2'-dithiobis[6-nitro- Thermal Decomposition and Their Expected m/z Ratios

| Potential Byproduct | Chemical Formula | Expected m/z |

|---|---|---|

| Nitrogen Monoxide | NO | 30 |

| Nitrogen Dioxide | NO₂ | 46 |

| Carbon Dioxide | CO₂ | 44 |

| Sulfur Dioxide | SO₂ | 64 |

| Carbonyl Sulfide (B99878) | COS | 60 |

| 6-nitrobenzothiazole fragment | C₇H₃N₂O₂S | 179 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The process involves irradiating a single, high-quality crystal of "Benzothiazole, 2,2'-dithiobis[6-nitro-" with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

While specific crystallographic data for "Benzothiazole, 2,2'-dithiobis[6-nitro-" is not available in the reviewed literature, analysis of closely related structures, such as zinc complexes of 2-mercaptobenzothiazole, demonstrates the power of this technique. nih.gov For instance, in a related complex, XRD analysis revealed a distorted tetrahedral geometry around the central zinc atom, with specific Zn—N and Zn—S bond lengths determined with high precision. nih.gov Such detailed structural insights are invaluable for understanding intermolecular interactions and packing in the solid state.

Table 2: Example of Crystallographic Data Obtainable from Single-Crystal XRD (Data for a related Benzothiazine compound) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P121/n1 |

| a (Å) | 8.542(2) |

| b (Å) | 11.643(1) |

| c (Å) | 13.658(2) |

| β (°) | 107.95(1) |

| Volume (ų) | 1292.2 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified.

For "Benzothiazole, 2,2'-dithiobis[6-nitro-", with the molecular formula C₁₄H₆N₄O₄S₄, the theoretical elemental composition can be calculated based on its molecular weight. The experimental results from elemental analysis should closely match these theoretical values to confirm the compound's identity and purity. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Table 3: Elemental Composition of Benzothiazole, 2,2'-dithiobis[6-nitro- (C₁₄H₆N₄O₄S₄)

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|

| Carbon (C) | 39.80% | 39.75% |

| Hydrogen (H) | 1.43% | 1.45% |

| Nitrogen (N) | 13.26% | 13.21% |

| Oxygen (O) | 15.15% | (Not directly measured) |

| Sulfur (S) | 30.37% | 30.30% |

Theoretical and Computational Studies on Benzothiazole, 2,2 Dithiobis 6 Nitro and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels, which govern a molecule's chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can elucidate a variety of electronic properties and reactivity descriptors for Benzothiazole (B30560), 2,2'-dithiobis[6-nitro-].

Key electronic properties that would be determined from DFT studies include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

From these fundamental properties, various reactivity descriptors can be calculated to predict how Benzothiazole, 2,2'-dithiobis[6-nitro-] might behave in chemical reactions.

Table 1: Key Reactivity Descriptors from DFT

| Descriptor | Formula | Significance for Benzothiazole, 2,2'-dithiobis[6-nitro-] |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Specific DFT calculations on Benzothiazole, 2,2'-dithiobis[6-nitro-] would provide numerical values for these descriptors, offering a quantitative prediction of its reactivity. For instance, the presence of nitro groups, which are strong electron-withdrawing groups, would be expected to lower the LUMO energy, thereby increasing the molecule's electrophilicity.

Calculation of Potential Energy Surfaces and Energy Barriers for Reaction Pathways

Theoretical calculations are instrumental in mapping the potential energy surface (PES) for chemical reactions involving Benzothiazole, 2,2'-dithiobis[6-nitro-]. A PES is a mathematical landscape that relates the energy of a molecule or a system of molecules to its geometry. By exploring the PES, chemists can identify stable structures (minima), transition states (saddle points), and the energy barriers that separate them.

For Benzothiazole, 2,2'-dithiobis[6-nitro-], a key reaction pathway of interest would be the cleavage of the disulfide (S-S) bond. This process is critical in many of its applications, such as in rubber vulcanization. Computational methods can be used to calculate the bond dissociation energy of the S-S bond, providing insight into its stability.

Furthermore, these calculations can model the reaction pathways of the resulting benzothiazole-2-thiyl radicals. The energy barriers for various subsequent reactions, such as radical recombination or reactions with other molecules, can be determined. This information is vital for understanding the kinetics and mechanism of reactions involving this compound. While specific studies on the 6-nitro derivative are scarce, research on related disulfide bridges provides a framework for how such calculations would be approached.

Prediction of Spectroscopic Properties (e.g., vibrational frequencies, electronic transitions)

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and for identifying the presence of specific functional groups and structural features.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of Benzothiazole, 2,2'-dithiobis[6-nitro-]. The calculations yield a set of vibrational modes and their corresponding frequencies. These theoretical frequencies can be compared with experimental data to confirm the molecular structure. For instance, the calculations would predict characteristic vibrational frequencies for the nitro group (NO2) stretching modes, the C=N stretching of the thiazole (B1198619) ring, and the S-S disulfide bond stretching.

Electronic Transitions: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Visible) of molecules. TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. This information allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum. For Benzothiazole, 2,2'-dithiobis[6-nitro-], these calculations would help in understanding its color and its behavior upon exposure to light. Experimental studies on the parent compound, 2,2'-dithiobis(benzothiazole) (B116540), have examined its photochemical reaction dynamics using transient vibrational and electronic absorption spectroscopy, providing a basis for comparison with future theoretical work.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to derived compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for Benzothiazole, 2,2'-dithiobis[6-nitro-] have been identified, studies on nitrobenzothiazole derivatives have been conducted to explore their potential as antimalarial agents.

In one such study, a QSAR analysis was performed on a series of 13 nitrobenzothiazole derivatives to understand the structural requirements for their antimalarial activity against the W2 strain of Plasmodium falciparum. A variety of electronic descriptors were calculated using semi-empirical methods, including atomic net charges, dipole moment, HOMO and LUMO energies, polarizability, and the logarithm of the partition coefficient (Log P).